

Application Note and Protocol: Cytotoxicity Assay for BMS-199945 in MDCK Cells

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | BMS-199945 | |
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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for assessing the cytotoxicity of **BMS-199945**, an influenza virus fusion inhibitor, in Madin-Darby Canine Kidney (MDCK) cells. MDCK cells are a well-established model for studying epithelial cell polarity and are commonly used in virology and toxicology research.[1] This protocol outlines the necessary procedures for cell culture, preparation of the test compound, and the execution of a cytotoxicity assay using the Neutral Red Uptake method. The provided guidelines will enable researchers to determine the concentration-dependent cytotoxic effects of **BMS-199945** on MDCK cells, a critical step in the preclinical evaluation of this antiviral compound.

BMS-199945 is an inhibitor of influenza virus fusion with a reported IC50 value of 0.57 μ M in an influenza A/WSN/33 virus-induced hemolysis assay.[2] Understanding its cytotoxic profile is essential for determining its therapeutic index.

MDCK cells, derived from canine kidney epithelial cells, are widely used for influenza virus research and cytotoxicity testing due to their ability to form polarized monolayers with tight junctions.[1]

Data Presentation



The quantitative data obtained from the cytotoxicity assay should be summarized in a table to facilitate easy comparison of results. The table should include the concentrations of **BMS-199945** tested and the corresponding cell viability, typically expressed as a percentage of the untreated control. From this data, the half-maximal cytotoxic concentration (CC50) can be calculated.

Table 1: Example of Data Summary for Cytotoxicity of BMS-199945 in MDCK Cells

| BMS-199945 Concentration (µM) | Mean Absorbance (OD 540 nm) | Standard Deviation | Cell Viability (%) |
|----------------------------------|--------------------------------|--------------------|--------------------|
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.235 | 0.079 | 98.8 |
| 1 | 1.198 | 0.091 | 95.8 |
| 10 | 1.050 | 0.112 | 84.0 |
| 50 | 0.625 | 0.055 | 50.0 |
| 100 | 0.250 | 0.030 | 20.0 |
| 200 | 0.125 | 0.015 | 10.0 |

Experimental Protocols

This section provides detailed methodologies for the key experiments.

MDCK Cell Culture

Materials:

- Madin-Darby Canine Kidney (MDCK) cells
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 μg/mL streptomycin)



- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), sterile
- Cell culture flasks (T-75)
- 96-well flat-bottom microplates, sterile
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Thawing: Thaw a cryovial of MDCK cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
- Cell Seeding: Transfer the cell suspension to a T-75 cell culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
- Cell Maintenance: Change the culture medium every 2-3 days.
- Subculturing: When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 to 1:6 split ratio.

Preparation of BMS-199945 Stock and Working Solutions

Materials:

BMS-199945 powder



- Dimethyl sulfoxide (DMSO), sterile
- Complete growth medium

Procedure:

- Stock Solution Preparation: Prepare a 10 mM stock solution of **BMS-199945** by dissolving the appropriate amount of powder in sterile DMSO. For example, for a compound with a molecular weight of 400 g/mol, dissolve 4 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C.
- Working Solution Preparation: On the day of the experiment, thaw an aliquot of the BMS-19945 stock solution. Prepare a series of dilutions in complete growth medium. A suggested starting concentration range, based on the antiviral IC50 of 0.57 μM, would be from 0.1 μM to 200 μM (e.g., 0.1, 1, 10, 50, 100, and 200 μM). Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of BMS-199945.

Neutral Red Uptake Cytotoxicity Assay

The Neutral Red Uptake assay is a sensitive and quantitative method to assess cell viability.[3] [4][5][6][7] It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Materials:

- MDCK cells seeded in a 96-well plate
- BMS-199945 working solutions
- Vehicle control (medium with DMSO)
- Positive control for cytotoxicity (e.g., Doxorubicin)
- Neutral Red solution (e.g., 50 µg/mL in sterile PBS)
- · PBS, sterile



- Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
- Microplate reader with a 540 nm filter

Procedure:

- Cell Seeding: Trypsinize and count MDCK cells. Seed 1 x 10⁴ to 2 x 10⁴ cells per well in a 96-well flat-bottom plate in a final volume of 100 μL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
- Compound Treatment: After 24 hours, remove the medium and add 100 μL of the prepared **BMS-199945** working solutions (in triplicate) to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.
- Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments.
- Neutral Red Staining: Following incubation, aspirate the treatment medium from the wells.
 Add 100 μL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C and 5% CO2.
- Washing: After the staining incubation, aspirate the Neutral Red solution and wash the cells once with 150 μL of sterile PBS per well.
- Dye Extraction: Aspirate the PBS and add 150 μ L of the destain solution to each well. Shake the plate on an orbital shaker for 10-20 minutes to extract the dye from the lysosomes.
- Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

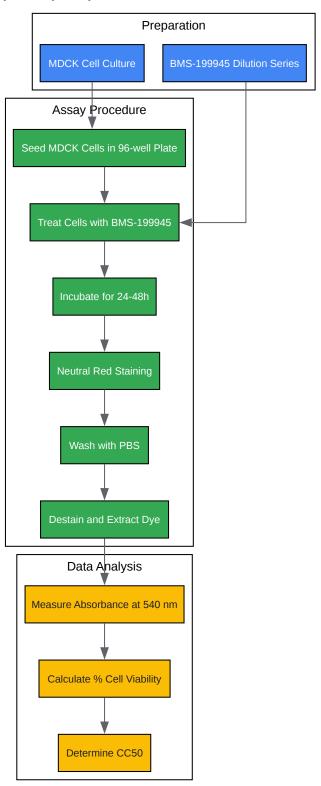
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

Plot the cell viability against the log of the **BMS-199945** concentration to determine the CC50 value.



Visualization Experimental Workflow

Cytotoxicity Assay Workflow for BMS-199945 in MDCK Cells

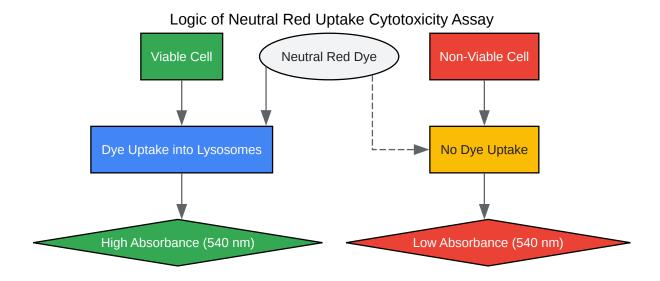




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Caption: Workflow for assessing the cytotoxicity of BMS-199945 in MDCK cells.

Logic of Cytotoxicity Determination



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Caption: Principle of the Neutral Red Uptake assay for cell viability.

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